D-myo-Inositol 4,5-bisphosphate ammonium salt
Overview
Description
D-myo-Inositol 4,5-bisphosphate ammonium salt, also known as PIP2, is a phospholipid molecule that plays an essential role in many cellular processes. It is found in the plasma membrane of eukaryotic cells and is involved in various signaling pathways. PIP2 is synthesized through a complex process that involves several enzymatic reactions.
Scientific Research Applications
Role in Cellular Signaling and Ion Channel Regulation
D-myo-Inositol 4,5-bisphosphate plays a critical role in cellular signaling, notably as a precursor for inositol trisphosphate and diacylglycerol, crucial secondary messengers in various biological processes. It participates actively in the regulation of a wide array of ion channels, predominantly enhancing channel activity. The dynamic concentration changes of phosphatidylinositol 4,5-bisphosphate in the plasma membrane facilitate the complex regulation of cytoplasmic and membrane proteins, redefining its significance in neurobiology and cellular functions (Suh & Hille, 2005).
Inositol Phosphates in Environmental Contexts
The environmental significance of inositol phosphates, including D-myo-Inositol 4,5-bisphosphate derivatives, has been highlighted in several studies. These compounds, found widely in natural environments, contribute to the global phosphorus cycle. Their distribution in soils as the dominant class of organic phosphorus compounds and their presence in aquatic environments potentially contribute to eutrophication. Analytical advances in chromatography and capillary electrophoresis have improved the understanding of their roles, mobility, and bioavailability in environmental samples (Turner et al., 2002; Turner et al., 2012).
Insights into Metabolic Pathways and Nutritional Impact
Research on myo-Inositol and its phosphates, including D-myo-Inositol 4,5-bisphosphate, has shed light on their metabolic pathways and nutritional impacts. Studies have illustrated the enzyme-driven conversion of glucose-6-P to myo-Inositol-1-P, indicating a multifunctional role in plant biochemistry and physiology. The metabolic products of myo-Inositol significantly influence growth and development, highlighting the enzyme commonality across eukaryotic organisms. This underlines the potential for agricultural applications, particularly in improving crop resistance and reducing malnutrition (Loewus & Murthy, 2000).
Contributions to Health and Disease Management
Inositol stereoisomers, including D-myo-Inositol 4,5-bisphosphate, have shown relevance in the management of diseases such as subclinical hypothyroidism and Polycystic Ovary Syndrome (PCOS). These compounds play vital roles in thyroid function, acting as precursors for phosphoinositides involved in signal transduction pathways of hormones like thyroid-stimulating hormone (TSH) and insulin. Clinical studies have indicated that myo-Inositol, in combination with selenium, significantly reduces TSH levels in subclinical hypothyroidism patients, demonstrating its potential in thyroid disease management (Benvenga et al., 2021; Bizzarri & Carlomagno, 2014).
Enabling Advanced Analytical Techniques
The development of sophisticated analytical techniques for the quantification and identification of inositol phosphates, including D-myo-Inositol 4,5-bisphosphate, has enabled detailed studies on their distribution in biological matrices. Techniques such as ion-exchange chromatography and tandem mass spectrometry have facilitated the simultaneous quantification of inositol and its phosphate derivatives, providing insights into their roles in nutrition, cellular processes, and disease mechanisms. This analytical advancement underscores the complexity and significance of inositol phosphates in biological systems (Liu et al., 2009).
properties
IUPAC Name |
azane;[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUQYWLNXRPQO-BPYBYLIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585186 | |
Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69256-54-8 | |
Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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